An In-depth Technical Guide to 5-Bromo-2-methoxyphenylacetonitrile (CAS 7062-40-0)
An In-depth Technical Guide to 5-Bromo-2-methoxyphenylacetonitrile (CAS 7062-40-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, potential applications, and safety considerations for 5-Bromo-2-methoxyphenylacetonitrile, a key intermediate in organic synthesis.
Core Physicochemical Properties
5-Bromo-2-methoxyphenylacetonitrile is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for experimental design and chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 7062-40-0 | [1][2] |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 - 226.08 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 61-63 °C | [1][2] |
| Boiling Point | 182-183 °C | [1] |
| SMILES | COC1=CC=C(Br)C=C1CC#N | [2] |
| MDL Number | MFCD00016392 | [2] |
Synthesis and Reactivity
Phenylacetonitrile compounds are recognized as valuable intermediates in organic synthesis, serving as precursors for the production of acids through hydrolysis or amines via reduction.[3] The presence of a bromine atom and a methoxy group on the phenyl ring of 5-Bromo-2-methoxyphenylacetonitrile offers multiple sites for further chemical modification, making it a versatile building block in the synthesis of more complex molecules.[4]
A generalized workflow for the synthesis and subsequent reaction of such a compound is illustrated below.
Potential Biological Activity: A Speculative Outlook
While no specific biological activities for 5-Bromo-2-methoxyphenylacetonitrile have been documented in the provided search results, the structural motifs present in the molecule—a brominated aromatic ring and a methoxy group—are common in biologically active compounds.[4] Naphthalene derivatives, for example, which share the aromatic core, have shown cytotoxic effects against various cancer cell lines, and halogenation can enhance this potency.[4]
Based on the activities of analogous compounds, this molecule could be investigated for potential anticancer, antimicrobial, or anti-inflammatory properties.[4][5] A hypothetical workflow for screening the biological activity of a novel compound like this is outlined below.
A potential mechanism of action for a novel anticancer agent could involve the induction of apoptosis. The diagram below illustrates a simplified, generic apoptotic signaling pathway that is often a target for such agents. The involvement of 5-Bromo-2-methoxyphenylacetonitrile in this pathway is purely speculative and serves as a conceptual model for investigation.
Experimental Protocols
Specific experimental protocols for 5-Bromo-2-methoxyphenylacetonitrile are not detailed in the provided search results. However, a representative protocol for an initial biological screening, such as an in-vitro cytotoxicity assay, is provided below as a methodological example.
Representative Protocol: In-Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 5-Bromo-2-methoxyphenylacetonitrile in a suitable solvent (e.g., DMSO). Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for the compound.
Spectroscopic and Safety Data
While full spectroscopic datasets are typically provided by the supplier upon request, documentation for 5-Bromo-2-methoxyphenylacetonitrile often includes NMR, HPLC, and LC-MS data to confirm its structure and purity.
Safety and Handling Information
This compound is classified as hazardous and should be handled with appropriate precautions in a well-ventilated area or fume hood.[6][7]
| Hazard Information | Precautionary Measures and First Aid |
| GHS Classification | Handling: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust or vapors.[8] Use only in a well-ventilated area.[7] Wear protective gloves, clothing, and eye protection.[6] |
| Harmful if swallowed, in contact with skin, or if inhaled.[7] | Storage: Keep container tightly closed in a cool, dry, and well-ventilated place.[6][8] Store locked up.[6] |
| Causes skin and serious eye irritation.[1][6] | First Aid (If Swallowed): Immediately call a poison center or doctor.[6] Rinse mouth.[6] |
| May cause an allergic skin reaction.[1] | First Aid (If on Skin): Take off immediately all contaminated clothing. Wash with plenty of water.[6] Call a poison center or doctor if you feel unwell.[6] |
| May cause respiratory irritation.[8] | First Aid (If Inhaled): Remove person to fresh air and keep comfortable for breathing.[6][7] Call a poison center or doctor.[6] |
| Signal Word: Danger or Warning | First Aid (If in Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] If eye irritation persists, get medical advice/attention.[6][9] |
| Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[1][7] | Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7] |
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.se [fishersci.se]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
